Cas no 1514721-79-9 (2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid)

2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid is a versatile intermediate in organic synthesis, particularly valued for its piperidine core and functionalized acetic acid moiety. Its structure enables applications in pharmaceutical and agrochemical research, where it serves as a building block for bioactive compounds. The carbamoylmethyl group enhances reactivity, facilitating further derivatization, while the piperidine ring contributes to conformational stability. This compound is suitable for peptide modifications, ligand design, and drug discovery due to its balanced polarity and solubility in common organic solvents. High purity grades ensure reproducibility in synthetic workflows, making it a reliable choice for researchers developing novel small molecules or probing structure-activity relationships.
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid structure
1514721-79-9 structure
Product name:2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
CAS No:1514721-79-9
MF:C9H16N2O3
Molecular Weight:200.234942436218
CID:5577211

2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 4-Piperidineacetic acid, 1-(2-amino-2-oxoethyl)-
    • 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid
    • 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
    • インチ: 1S/C9H16N2O3/c10-8(12)6-11-3-1-7(2-4-11)5-9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14)
    • InChIKey: WMAVIYOWLJNTTR-UHFFFAOYSA-N
    • SMILES: N1(CC(N)=O)CCC(CC(O)=O)CC1

じっけんとくせい

  • 密度みつど: 1.191±0.06 g/cm3(Predicted)
  • Boiling Point: 429.2±20.0 °C(Predicted)
  • 酸度系数(pKa): 4.49±0.10(Predicted)

2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1908-2321-0.25g
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
1514721-79-9 95%+
0.25g
$720.0 2023-09-07
Life Chemicals
F1908-2321-1g
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
1514721-79-9 95%+
1g
$798.0 2023-09-07
Life Chemicals
F1908-2321-2.5g
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
1514721-79-9 95%+
2.5g
$1596.0 2023-09-07
Life Chemicals
F1908-2321-10g
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
1514721-79-9 95%+
10g
$3352.0 2023-09-07
TRC
C186926-1g
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid
1514721-79-9
1g
$ 1135.00 2022-06-06
Life Chemicals
F1908-2321-5g
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
1514721-79-9 95%+
5g
$2394.0 2023-09-07
TRC
C186926-500mg
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid
1514721-79-9
500mg
$ 750.00 2022-06-06
TRC
C186926-100mg
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid
1514721-79-9
100mg
$ 210.00 2022-06-06
Life Chemicals
F1908-2321-0.5g
2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid
1514721-79-9 95%+
0.5g
$758.0 2023-09-07

2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid 関連文献

2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acidに関する追加情報

Recent Advances in the Study of 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic Acid (CAS: 1514721-79-9)

The compound 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid (CAS: 1514721-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and carbamoylmethyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a building block for more complex drug molecules.

One of the key areas of research involves the optimization of synthetic routes for 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes a multi-step reaction sequence starting from commercially available piperidine derivatives. The authors reported a 78% overall yield, which represents a significant improvement over previous methods. This advancement is expected to facilitate further exploration of the compound's biological activities.

Pharmacological investigations have revealed that 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Specifically, in vitro studies demonstrated IC50 values in the low micromolar range for COX-2 inhibition, suggesting potential applications in the development of anti-inflammatory agents. However, researchers caution that further optimization of the molecule's pharmacokinetic properties is necessary before clinical applications can be considered.

Recent computational studies have provided insights into the molecular interactions of 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid with various biological targets. Molecular docking simulations suggest that the compound's carboxylic acid moiety plays a crucial role in forming hydrogen bonds with active site residues of target proteins. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), have guided the design of derivative compounds with potentially enhanced binding affinities.

The compound has also been investigated as a potential precursor for radiopharmaceuticals. A research group at MIT reported (2023) successful radiolabeling of 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid with fluorine-18, yielding a PET tracer candidate with promising biodistribution properties in animal models. This application highlights the versatility of the molecule in diagnostic imaging development.

Despite these promising developments, challenges remain in the clinical translation of research involving 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid. Current studies are focusing on improving the compound's metabolic stability and reducing potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to identify modifications that could enhance both potency and selectivity while maintaining favorable physicochemical properties.

In conclusion, 2-[1-(carbamoylmethyl)piperidin-4-yl]acetic acid (CAS: 1514721-79-9) represents an important scaffold in medicinal chemistry with diverse potential applications. The recent progress in its synthesis, biological evaluation, and computational modeling provides a solid foundation for future drug discovery efforts. Continued research is expected to yield more optimized derivatives with improved pharmacological profiles for specific therapeutic indications.

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